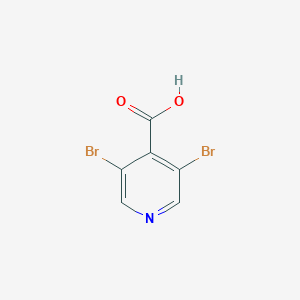

3,5-Dibromopyridine-4-carboxylic acid

Description

The exact mass of the compound 3,5-Dibromopyridine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Dibromopyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromopyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKLXFGPVUZEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30571455 | |

| Record name | 3,5-Dibromopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13958-91-3 | |

| Record name | 3,5-Dibromopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30571455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13958-91-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromopyridine-4-carboxylic acid

CAS Number: 13958-91-3

This technical guide provides a comprehensive overview of 3,5-Dibromopyridine-4-carboxylic acid, a halogenated pyridine derivative of significant interest to researchers and professionals in drug discovery and organic synthesis. This document collates available data on its chemical and physical properties, outlines relevant experimental protocols for related compounds, and illustrates its synthetic utility.

Chemical and Physical Properties

3,5-Dibromopyridine-4-carboxylic acid is a pyridine derivative featuring bromine atoms at the 3 and 5 positions and a carboxylic acid group at the 4 position.[1] It serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Compound Identification

| Identifier | Value |

| IUPAC Name | 3,5-dibromopyridine-4-carboxylic acid |

| Synonyms | 3,5-Dibromoisonicotinic acid, 3,5-Dibromo-4-pyridinecarboxylic acid[1] |

| CAS Number | 13958-91-3[2] |

| Molecular Formula | C₆H₃Br₂NO₂[2] |

| Molecular Weight | 280.90 g/mol [2] |

| SMILES | OC(=O)c1c(Br)cncc1Br[2] |

| InChI Key | LRKLXFGPVUZEDK-UHFFFAOYSA-N |

Physicochemical Data

A summary of the available physicochemical data is presented below. A notable discrepancy exists in the reported melting point values from different suppliers, which may be due to differences in purity or crystalline form.

| Property | Value | Source(s) |

| Melting Point | 218-223 °C | |

| 62-64 °C | [1] | |

| Boiling Point | 409.99 °C at 760 mmHg | [1] |

| Density | 2.202 g/cm³ | [1] |

| Flash Point | 201.755 °C | [1] |

| Form | Solid |

Spectroscopic Data

| Spectroscopy | Feature | Expected Chemical Shift / Frequency Range |

| ¹H NMR | Pyridine protons (H-2, H-6) | δ 8.5-9.0 ppm (singlet or two distinct signals) |

| Carboxylic acid proton (-COOH) | δ 10-13 ppm (broad singlet) | |

| ¹³C NMR | Carbonyl carbon (-COOH) | δ 160-180 ppm |

| Brominated pyridine carbons (C-3, C-5) | δ 110-130 ppm | |

| Pyridine carbons (C-2, C-6) | δ 145-155 ppm | |

| Pyridine carbon (C-4) | δ 140-150 ppm | |

| FT-IR | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (very broad)[3][4] |

| C=O stretch (carbonyl) | 1690-1760 cm⁻¹ (strong)[3] | |

| C-O stretch | 1210-1320 cm⁻¹[3] | |

| C=C, C=N stretches (aromatic ring) | 1400-1600 cm⁻¹ |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3,5-Dibromopyridine-4-carboxylic acid is not available in the reviewed literature, protocols for the synthesis of its direct precursor, 3,5-dibromopyridine, and the transformation of related compounds are instructive.

Synthesis of 3,5-Dibromopyridine (Precursor)

This protocol describes the synthesis of the precursor 3,5-dibromopyridine from pyridine.[5]

Materials:

-

Pyridine

-

Concentrated sulfuric acid (98%)

-

Thionyl chloride

-

Bromine

-

Methanol

Procedure:

-

To a reaction vessel, add 100g of pyridine, 100g of concentrated sulfuric acid, and 300g of thionyl chloride.

-

Heat the mixture to reflux.

-

Under reflux, add 550g of bromine dropwise over a period of 10 hours.

-

Increase the temperature to 130°C and monitor the reaction for the cessation of red-brown gas evolution, indicating completion.

-

Perform steam distillation on the reaction mixture. The crude 3,5-dibromopyridine will precipitate in the aqueous distillate.

-

Collect the crude product. It can be purified by recrystallization from methanol to yield pure 3,5-dibromopyridine (reported yield ~82%).[5]

Synthesis of 3,5-Dibromo-4-iodopyridine from a Related Precursor

This protocol demonstrates a synthetic transformation of a related aminopyridine, which can inform potential routes from a carboxylated precursor. This involves a diazotization reaction followed by iodination.[6]

Materials:

-

3,5-Dibromo-4-aminopyridine

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Chloroform

-

Sodium hydroxide solution (10% and 5%)

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3,5-dibromo-4-aminopyridine in 48% hydrobromic acid at 25°C in a three-necked flask.

-

Cool the flask in an ice-salt bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining a temperature between 0-5°C.

-

After the addition is complete, continue stirring at this temperature for 1 hour.

-

Remove the ice-salt bath and stir the reaction mixture at room temperature overnight.

-

Pour the reaction solution into ice water and stir.

-

Neutralize the solution to pH 6.2 with 10% aqueous sodium hydroxide.

-

Extract the product with chloroform twice.

-

Combine the organic extracts and adjust the pH to 7.5 with 5% aqueous sodium hydroxide.

-

Wash the organic layer once with saturated saline, then dry over anhydrous sodium sulfate.

-

Filter and remove the solvent by rotary evaporation to obtain the crude product.

Synthetic Utility and Workflow

3,5-Dibromopyridine-4-carboxylic acid is a valuable intermediate in organic synthesis, particularly for introducing a substituted pyridine moiety into larger molecules. The bromine atoms can be functionalized through various cross-coupling reactions (e.g., Suzuki, Stille), and the carboxylic acid group can be converted to esters, amides, or other functional groups.

The following diagram illustrates a logical workflow for the synthesis and application of 3,5-Dibromopyridine-4-carboxylic acid in a drug discovery context.

Caption: Synthetic workflow of 3,5-Dibromopyridine-4-carboxylic acid.

Biological Activity Context

While specific biological activities for 3,5-Dibromopyridine-4-carboxylic acid have been investigated, detailed public data is scarce.[1] However, the broader class of pyridine and quinoline carboxylic acid derivatives is known to exhibit a wide range of biological effects. For example, various substituted quinoline carboxylic acids have been designed and evaluated as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, making it a target for anticancer and anti-inflammatory drugs.[7] The structural motifs present in 3,5-Dibromopyridine-4-carboxylic acid make it a candidate for incorporation into screening libraries for various therapeutic targets.

Safety Information

This compound is classified as hazardous. Appropriate safety precautions should be taken during handling and storage.

| Hazard Information | Details | Source(s) |

| Signal Word | Danger | |

| Hazard Codes (GHS) | H302, H315, H319, H334, H335 | |

| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation. | |

| Precautionary Codes | P261, P305 + P351 + P338, P342 + P311 | |

| Hazard Classifications | Acute Toxicity (Oral, Cat. 4), Eye Irritation (Cat. 2), Respiratory Sensitization (Cat. 1), Skin Irritation (Cat. 2), Specific Target Organ Toxicity - Single Exposure (Cat. 3) | |

| Storage Class | 11 - Combustible Solids |

References

- 1. Cas 13958-91-3,3,5-Dibromopyridine-4-carboxylic acid | lookchem [lookchem.com]

- 2. 3,5-Dibromopyridine-4-carboxylic acid (95%) - Amerigo Scientific [amerigoscientific.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. echemi.com [echemi.com]

- 5. 3,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]

- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 3,5-Dibromopyridine-4-carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for 3,5-Dibromopyridine-4-carboxylic acid in common organic solvents. The table below summarizes the current availability of this information. Researchers requiring this data are encouraged to determine it experimentally using the protocols outlined in the subsequent sections.

| Organic Solvent | Solubility ( g/100 mL) at specified temperature |

| Methanol | Data Not Available |

| Ethanol | Data Not Available |

| Acetone | Data Not Available |

| Acetonitrile | Data Not Available |

| Dichloromethane | Data Not Available |

| Chloroform | Data Not Available |

| Ethyl Acetate | Data Not Available |

| Tetrahydrofuran (THF) | Data Not Available |

| Dimethylformamide (DMF) | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | Data Not Available |

Experimental Protocols for Solubility Determination

The solubility of a solid compound in a solvent can be determined using several established methods. The choice of method often depends on the required accuracy, the amount of substance available, and the nature of the solute and solvent. Two common and reliable methods are the Equilibrium Solubility Method and the Gravimetric Method.

Equilibrium Solubility Method

This method determines the concentration of a saturated solution of the compound at a specific temperature, where the dissolved solute is in equilibrium with the undissolved solid.[2]

Methodology:

-

Preparation: An excess amount of 3,5-Dibromopyridine-4-carboxylic acid is added to a known volume of the selected organic solvent in a sealed vial or flask.[3] The amount of solid should be sufficient to ensure a saturated solution with undissolved solid remaining.[3]

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant, controlled temperature for a sufficient period to reach equilibrium.[2] The time required to reach equilibrium can vary and may take from several hours to days; it is recommended to monitor the concentration over time until it becomes constant.[3][4]

-

Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pored filter (e.g., a 0.22 µm syringe filter) to ensure no solid particles are present in the liquid phase.[2][3]

-

Quantification: The concentration of 3,5-Dibromopyridine-4-carboxylic acid in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.[2][3] A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Calculation: The solubility is then expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

Gravimetric Method

The gravimetric method is a simpler, more direct method for determining solubility, relying on the mass of the dissolved solute.[5][6]

Methodology:

-

Saturation: A saturated solution of 3,5-Dibromopyridine-4-carboxylic acid is prepared in the chosen organic solvent at a specific temperature, ensuring there is an excess of undissolved solid.[5]

-

Filtration: A known volume of the saturated solution is carefully filtered to remove all undissolved solid.[5]

-

Solvent Evaporation: The filtered, saturated solution is transferred to a pre-weighed, dry evaporating dish.[5] The solvent is then carefully evaporated under controlled conditions (e.g., in a fume hood, on a steam bath, or in a vacuum oven at a temperature that does not cause decomposition of the solute).[5]

-

Drying and Weighing: The evaporating dish containing the solid residue is dried to a constant weight in an oven at an appropriate temperature.[5] After cooling to room temperature in a desiccator, the dish is weighed accurately.

-

Calculation: The mass of the dissolved solute is the difference between the final weight of the dish with the dried residue and the initial weight of the empty dish.[5] The solubility can then be calculated as the mass of the solute per volume of the solvent (e.g., in g/100 mL).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the Equilibrium Solubility Method, a robust protocol for accurately determining the solubility of a compound.

Caption: Workflow for the Equilibrium Solubility Method.

References

Spectroscopic Profile of 3,5-Dibromopyridine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3,5-Dibromopyridine-4-carboxylic acid (Molecular Formula: C₆H₃Br₂NO₂, Molecular Weight: 280.90 g/mol ). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. The information herein serves as a valuable resource for substance identification, characterization, and quality control in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for 3,5-Dibromopyridine-4-carboxylic acid.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.5 - 14.5 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.80 | Singlet | 2H | H-2, H-6 |

Note: The chemical shift of the acidic proton is highly dependent on solvent and concentration.[1]

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~165.0 | Carboxylic Acid Carbon (-C OOH) |

| ~152.0 | C-2, C-6 |

| ~145.0 | C-4 |

| ~122.0 | C-3, C-5 |

Note: Predictions are based on substituent effects on the pyridine ring.

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid dimer) |

| ~3100 | Weak-Medium | Aromatic C-H stretch |

| 1710 - 1680 | Strong | C=O stretch (Carboxylic Acid, conjugated) |

| 1600 - 1550 | Medium | C=C and C=N ring stretching |

| 1320 - 1210 | Medium | C-O stretch |

| 950 - 900 | Broad, Medium | O-H out-of-plane bend |

| ~750 | Strong | C-Br stretch |

Note: The broadness of the O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[1][2][3][4][5]

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Value | Relative Abundance | Assignment |

| 283 | ~100% | [M+4]⁺ (contains ²H, ¹³C, ⁸¹Br, ⁸¹Br) |

| 281 | ~100% | [M+2]⁺ (contains ⁷⁹Br, ⁸¹Br) |

| 279 | ~50% | [M]⁺ (contains ⁷⁹Br, ⁷⁹Br) |

| 264/262/260 | Variable | [M - OH]⁺ |

| 236/234/232 | Variable | [M - COOH]⁺ |

Note: The characteristic 1:2:1 isotopic pattern for the molecular ion peak is a definitive indicator of the presence of two bromine atoms.[6][7] Aromatic carboxylic acids typically show prominent molecular ion peaks and fragments corresponding to the loss of -OH and -COOH groups.[8][9]

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,5-Dibromopyridine-4-carboxylic acid in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's expected solubility and to observe the exchangeable carboxylic acid proton.

-

Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Calibrate the spectrum using the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, solid sample directly onto the ATR crystal.

-

Ensure firm and even contact between the sample and the crystal using the pressure clamp. This method is fast and requires minimal sample preparation.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.

-

-

Acquisition:

-

Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Scan over a range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source is suitable. ESI is often preferred for polar molecules like carboxylic acids.

-

Sample Preparation (ESI):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

-

Infuse the solution directly into the ESI source.

-

-

Acquisition (ESI):

-

Operate in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Scan a mass range appropriate to the molecular weight (e.g., m/z 50-500).

-

The presence of the characteristic isotopic cluster around m/z 279/281/283 will confirm the molecular ion.

-

-

Acquisition (EI):

-

Introduce the solid sample via a direct insertion probe.

-

Heat the probe to volatilize the sample into the ion source.

-

Use a standard electron energy of 70 eV. This "hard" ionization technique will likely produce significant fragmentation, which can be useful for structural elucidation.[9]

-

Workflow Visualizations

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Caption: Workflow for Spectroscopic Analysis of 3,5-Dibromopyridine-4-carboxylic Acid.

Caption: Key Spectroscopic Features for Structural Confirmation.

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 2. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 3. echemi.com [echemi.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Safety, Handling, and Storage of 3,5-Dibromopyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 3,5-Dibromopyridine-4-carboxylic acid (CAS No. 13958-91-3), a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to these guidelines is crucial to ensure a safe laboratory environment and maintain the integrity of the compound.

Chemical and Physical Properties

3,5-Dibromopyridine-4-carboxylic acid, also known as 3,5-Dibromoisonicotinic acid, is a pyridine derivative with the molecular formula C6H3Br2NO2.[1][2] It presents as a solid with the following properties:

| Property | Value |

| Molecular Formula | C6H3Br2NO2[1][2] |

| Molecular Weight | 280.90 g/mol [2] |

| CAS Number | 13958-91-3[2] |

| Melting Point | 218-223 °C |

| Boiling Point | 409.99 °C at 760 mmHg[1] |

| Flash Point | 201.755 °C[1] |

| Density | 2.202 g/cm³[1] |

| Form | Solid |

Safety and Hazard Information

This compound is classified as hazardous and requires careful handling. The primary hazards are related to irritation and acute toxicity if swallowed.[3]

Signal Word: Danger

Hazard Pictograms:

GHS Hazard and Precautionary Statements:

| Code | Statement |

| H302 | Harmful if swallowed. [3] |

| H315 | Causes skin irritation. [3] |

| H319 | Causes serious eye irritation. [3] |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| H335 | May cause respiratory irritation. [3] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. [3] |

| P264 | Wash skin thoroughly after handling. [3] |

| P270 | Do not eat, drink or smoke when using this product. [3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. [3] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [3] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. [3] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P342 + P311 | If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician. |

Handling Protocols

Proper handling is essential to minimize exposure risk. This involves a combination of engineering controls, personal protective equipment, and safe work practices.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. [3]Local exhaust ventilation, such as a chemical fume hood, is preferred to keep airborne concentrations below exposure limits. [3]* Safety Stations: Ensure that eyewash stations and safety showers are located close to the workstation. [3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling 3,5-Dibromopyridine-4-carboxylic acid.

-

Eye and Face Protection: Chemical safety goggles are required. [3]A face shield should be worn in addition to goggles when there is a significant splash hazard. [4]* Skin Protection:

-

Gloves: Handle with disposable nitrile gloves, which provide protection for incidental contact. [3][4]Gloves must be inspected before use and changed immediately if contaminated or damaged. [3][5]Use proper glove removal technique to avoid skin contact. [3] * Lab Coat/Gown: A lab coat is the minimum requirement. [4]For handling hazardous compounds, a disposable gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene) is recommended. [6]* Respiratory Protection: If engineering controls are insufficient or during large-scale handling, use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143)). [3]

-

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing. [3]* Do not eat, drink, or smoke in the laboratory or when handling the product. [3]* Wash hands and face thoroughly after handling. [3]* Launder contaminated clothing before reuse. [3]

Workflow for Safe Laboratory Handling

The following diagram outlines the standard workflow for safely handling 3,5-Dibromopyridine-4-carboxylic acid in a research setting.

Caption: Workflow for Safe Laboratory Handling of Chemical Compounds.

First Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. [3] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. [3]Wash with plenty of soap and water. If skin irritation persists, get medical advice/attention. [3] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention. [3] |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. [3]Show the safety data sheet to the doctor in attendance. |

Logical Flow for Emergency First Aid Response

Caption: Logical Flowchart for First Aid Procedures Following Exposure.

Storage and Stability

Proper storage is necessary to maintain the compound's stability and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place. [3]For long-term storage, refrigeration at 2-8°C under an inert gas (like nitrogen or argon) is recommended. [1][7]* Stability: The compound is stable under normal conditions of temperature and pressure. [3]* Incompatible Materials: Keep away from high temperatures, sparks, ignition sources, and moisture. [3]Avoid contact with strong oxidizing agents, strong reducing agents, mineral acids, amines, and caustics. [3]

Logical Diagram for Safe Storage

Caption: Key Relationships for Safe Chemical Storage.

Accidental Release and Disposal

-

Spill Cleanup: In the event of a spill, shut off all possible sources of ignition and increase ventilation. [3]Clean up spills immediately, avoiding breathing vapors and contact with skin and eyes. [3]Use non-sparking tools. [3]* Disposal: Dispose of the compound and any contaminated materials in accordance with local, regional, and national regulations at an approved waste disposal plant.

References

- 1. Cas 13958-91-3,3,5-Dibromopyridine-4-carboxylic acid | lookchem [lookchem.com]

- 2. 3,5-Dibromopyridine-4-carboxylic acid (95%) - Amerigo Scientific [amerigoscientific.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 5. pppmag.com [pppmag.com]

- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 7. benchchem.com [benchchem.com]

potential biological activities of 3,5-Dibromopyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Profile

| Property | Value |

| IUPAC Name | 3,5-Dibromopyridine-4-carboxylic acid |

| Synonyms | 3,5-Dibromoisonicotinic acid |

| CAS Number | 13958-91-3 |

| Molecular Formula | C₆H₃Br₂NO₂ |

| Molecular Weight | 280.90 g/mol |

| Appearance | Solid |

| Melting Point | 218-223 °C |

Role in Synthesis

3,5-Dibromopyridine-4-carboxylic acid serves as a crucial starting material in multi-step organic syntheses. Its chemical structure offers several points for molecular modification:

-

The Carboxylic Acid Group: This functional group can be readily converted into esters, amides, or other functionalities, allowing for the attachment of various molecular fragments.

-

The Bromine Atoms: The two bromine atoms at the 3 and 5 positions of the pyridine ring are amenable to various cross-coupling reactions, such as Suzuki or Stille couplings. This enables the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, leading to the generation of diverse chemical libraries for biological screening.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring can influence the physicochemical properties of the final molecule, such as solubility and basicity, and can also participate in hydrogen bonding interactions with biological targets.

The following diagram illustrates the general synthetic utility of 3,5-Dibromopyridine-4-carboxylic acid.

Caption: Synthetic utility of 3,5-Dibromopyridine-4-carboxylic acid.

Potential Biological Activities of the Pyridine Carboxylic Acid Scaffold

While specific biological data for 3,5-Dibromopyridine-4-carboxylic acid is lacking, the broader class of pyridine carboxylic acids has been extensively explored in medicinal chemistry and has given rise to a number of biologically active compounds. This structural motif is present in various approved drugs and clinical candidates. The biological activities associated with pyridine carboxylic acid derivatives are diverse and include:

-

Anticancer Activity: Many pyridine carboxylic acid derivatives have been investigated as potential anticancer agents. Their mechanisms of action can vary widely, including the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and histone demethylases.

-

Antimicrobial Activity: The pyridine carboxylic acid scaffold is a component of several antibacterial and antifungal agents. These compounds can act through various mechanisms, such as inhibiting essential enzymes in microbial metabolic pathways or disrupting cell wall synthesis.

-

Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group in the active site of various enzymes. Pyridine carboxylic acid derivatives have been developed as inhibitors of a wide range of enzymes, including proteases, kinases, and oxidoreductases.

-

Receptor Modulation: Derivatives of pyridine carboxylic acid can be designed to interact with specific receptors, acting as either agonists or antagonists, thereby modulating various physiological processes.

The general workflow for identifying potential biological activities of a novel chemical entity like a derivative of 3,5-Dibromopyridine-4-carboxylic acid is depicted below.

Caption: General workflow for drug discovery from novel compounds.

Conclusion

3,5-Dibromopyridine-4-carboxylic acid is a valuable and commercially available building block for the synthesis of a wide array of more complex molecules with potential applications in the pharmaceutical and agrochemical industries. While there is a notable absence of published data on the specific biological activities of this compound itself, the pyridine carboxylic acid scaffold is a well-established pharmacophore. Researchers and drug development professionals can leverage the synthetic versatility of 3,5-Dibromopyridine-4-carboxylic acid to generate novel derivatives for screening in various biological assays, with the aim of identifying new lead compounds for therapeutic development. Future research into the biological effects of this specific molecule could reveal novel activities, but at present, its primary utility lies in its role as a synthetic intermediate.

Methodological & Application

Application Notes and Protocols for 3,5-Dibromopyridine-4-carboxylic Acid in Medicinal Chemistry

Introduction

3,5-Dibromopyridine-4-carboxylic acid and its derivatives represent a valuable scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents. The pyridine core, substituted with bromine atoms at the 3 and 5 positions, provides a rigid framework with defined vectors for chemical modification, allowing for the exploration of structure-activity relationships (SAR). The carboxylic acid moiety at the 4-position offers a convenient handle for derivatization, typically through amide bond formation, to introduce various substituents that can modulate the compound's biological activity, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and protocols based on the use of a closely related 3,5-disubstituted pyridine scaffold in the development of potent anticancer agents. Specifically, it draws from research on diarylpyridine derivatives as inhibitors of tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells.

Application: Anticancer Drug Discovery - Tubulin Polymerization Inhibitors

The 3,5-disubstituted pyridine scaffold can be utilized to design and synthesize potent inhibitors of tubulin polymerization. By replacing the flexible olefinic bridge of natural products like combretastatin A-4 (CA-4) with a rigid pyridine linker, it is possible to create cis-oriented diaryl compounds with significant antiproliferative activity. These compounds target the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which are crucial for cell division, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activity of a series of diarylpyridine derivatives (designated as 10a-10u ) against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | R Group (at position 3 of pyridine) | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | SGC-7901 (Gastric Cancer) IC50 (µM) |

| 10g | 3-Methoxyphenyl | >10 | >10 | >10 |

| 10k | 4-Ethoxyphenyl | 1.25 | 1.58 | 1.33 |

| 10o | 4-Bromophenyl | 0.88 | 1.12 | 0.95 |

| 10q | Thiophen-2-yl | 5.62 | 6.31 | 7.08 |

| 10r | Pyridin-3-yl | >10 | >10 | >10 |

| 10s | Pyridin-4-yl | 8.91 | 9.77 | 10.0 |

| 10t | 3-Hydroxy-4-methoxyphenyl | 0.21 | 0.25 | 0.18 |

| 10u | Naphthalen-2-yl | 2.82 | 3.16 | 3.55 |

| CA-4 | (Positive Control) | 0.002 | 0.003 | 0.002 |

| Paclitaxel | (Positive Control) | 0.005 | 0.006 | 0.004 |

Note: The core structure for these compounds is a 5-(3,4,5-trimethoxyphenyl)pyridine substituted at the 3-position with the indicated 'R' group.

Experimental Protocols

Synthesis of Diarylpyridine Derivatives

This protocol describes a general synthetic route to obtain diarylpyridine derivatives starting from 3,5-dibromopyridine.

a. Synthesis of 3-bromo-5-iodopyridine (Intermediate 1) [1]

-

Dissolve 3,5-dibromopyridine (5.4 mmol) in anhydrous tetrahydrofuran (THF, 25 mL).

-

Cool the solution to -10 °C.

-

Add a solution of isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl, 1.3 M in THF, 5.9 mmol) dropwise.

-

Stir the mixture for 10 minutes at -10 °C.

-

Add a solution of iodine (5.9 mmol) in THF (10 mL) dropwise, maintaining the temperature below -5 °C.

-

After stirring for an additional 10 minutes, add diethyl ether (Et2O, 100 mL).

-

Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO3, 30 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the product.

b. Synthesis of 3-bromo-5-(3,4,5-trimethoxyphenyl)pyridine (Intermediate 2) [1]

-

Combine 3-bromo-5-iodopyridine (0.40 mmol), 3,4,5-trimethoxybenzeneboronic acid (0.41 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.04 mmol), and potassium carbonate (K2CO3, 0.48 mmol) in a mixture of 1,4-dioxane and water (15 mL, 3:1 v/v).

-

Degas the mixture and purge with nitrogen gas three times.

-

Heat the reaction mixture in a microwave reactor at 130 °C for 25 minutes.

-

After cooling, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 80 mL).

-

Combine the organic extracts, dry over Na2SO4, filter, and concentrate.

-

Purify the crude product by column chromatography.

c. General Procedure for Suzuki Cross-Coupling to Synthesize Final Compounds (e.g., 10t) [1]

-

In a reaction vessel, combine Intermediate 2 (0.20 mmol), the desired arylboronic acid (e.g., 3-hydroxy-4-methoxyphenylboronic acid, 0.21 mmol), Pd(PPh3)4 (0.02 mmol), and K2CO3 (0.24 mmol) in a 3:1 mixture of 1,4-dioxane/water (10 mL).

-

Degas the mixture and fill with nitrogen.

-

Heat the reaction in a microwave reactor at 130 °C for 20 minutes.

-

Upon completion, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

-

Purify the final product by column chromatography on silica gel.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized compounds against cancer cell lines.

-

Culture human cancer cell lines (e.g., HeLa, MCF-7, SGC-7901) in appropriate culture medium supplemented with 10% fetal bovine serum at 37 °C in a humidified atmosphere with 5% CO2.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

-

Treat the cells with various concentrations of the compounds (typically in a range from 0.01 to 100 µM) for 48 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 values from the dose-response curves.

Tubulin Polymerization Assay

This assay assesses the ability of the compounds to inhibit the polymerization of tubulin.

-

Use a commercial tubulin polymerization assay kit.

-

Reconstitute purified bovine brain tubulin in a general tubulin buffer.

-

In a 96-well plate, mix the tubulin solution with various concentrations of the test compound or control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).

-

Incubate the plate at 37 °C and monitor the change in absorbance (or fluorescence, depending on the kit) at 340 nm every minute for 60 minutes using a plate reader.

-

The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Calculate the percentage of inhibition at each compound concentration.

Visualizations

Signaling Pathway and Mechanism of Action

The diarylpyridine derivatives exert their anticancer effect by interfering with the cell's cytoskeletal machinery, specifically by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of events culminating in programmed cell death (apoptosis).

Caption: Mechanism of action for diarylpyridine tubulin inhibitors.

Experimental Workflow

The following diagram illustrates the overall workflow from compound synthesis to biological evaluation.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 3,5-Dibromopyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the mono-arylation of 3,5-Dibromopyridine-4-carboxylic acid via a Suzuki coupling reaction. Due to the presence of the carboxylic acid moiety, which can interfere with the basic conditions of the Suzuki reaction, a two-step process involving the protection of the carboxylic acid as a methyl ester is recommended.[1] This is followed by a site-selective Suzuki coupling, for which two distinct protocols are provided to favor mono-arylation at either the C-3 or C-5 position of the pyridine ring.

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and other fine chemicals.[2][3] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid) with an organohalide.[2][4]

Experimental Overview

The overall workflow for the selective mono-arylation of 3,5-Dibromopyridine-4-carboxylic acid is depicted below. The initial step is the esterification of the carboxylic acid to prevent side reactions. Subsequently, a selective Suzuki coupling is performed, followed by an optional deprotection step to revert to the carboxylic acid if desired.

Protocol 1: Esterification of 3,5-Dibromopyridine-4-carboxylic acid

This protocol describes the protection of the carboxylic acid group as a methyl ester. This is a crucial step to prevent the acidic proton from interfering with the basic conditions of the subsequent Suzuki coupling reaction.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3,5-Dibromopyridine-4-carboxylic acid | 280.9 | 1.0 g | 3.56 |

| Methanol (anhydrous) | 32.04 | 20 mL | - |

| Sulfuric acid (concentrated) | 98.08 | 0.2 mL | - |

| Saturated sodium bicarbonate solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

| Dichloromethane (DCM) or Ethyl Acetate | - | For extraction | - |

Procedure:

-

Suspend 3,5-Dibromopyridine-4-carboxylic acid (1.0 g, 3.56 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Carefully add concentrated sulfuric acid (0.2 mL) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield Methyl 3,5-dibromopyridine-4-carboxylate. The product can be purified further by column chromatography on silica gel if necessary.

Protocol 2: Site-Selective Suzuki-Miyaura Coupling

The following protocols outline the conditions for the mono-arylation of Methyl 3,5-dibromopyridine-4-carboxylate. The choice of palladium catalyst and ligand is critical for achieving selectivity between the C-3 and C-5 positions.

Protocol 2A: Selective C-3 Arylation

This protocol is designed to favor the substitution at the C-3 position.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mmol scale) | Moles (mmol) | Notes |

| Methyl 3,5-dibromopyridine-4-carboxylate | 294.93 | 295 mg | 1.0 | Starting material |

| Arylboronic acid | Varies | 1.2 eq. | 1.2 | Coupling partner |

| Pd(OAc)₂ | 224.5 | 2.2 mg | 0.01 (1 mol%) | Palladium source |

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | 554.38 | 6.6 mg | 0.012 (1.2 mol%) | Ligand |

| Cesium carbonate (Cs₂CO₃) | 325.82 | 2.0 eq. | 2.0 | Base |

| 1,4-Dioxane | 88.11 | 4 mL | - | Solvent |

| Water | 18.02 | 1 mL | - | Co-solvent |

Procedure:

-

To a Schlenk flask, add Methyl 3,5-dibromopyridine-4-carboxylate (295 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), dppf (6.6 mg, 0.012 mmol), and cesium carbonate (652 mg, 2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2B: Selective C-5 Arylation

This protocol is designed to favor substitution at the C-5 position.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mmol scale) | Moles (mmol) | Notes |

| Methyl 3,5-dibromopyridine-4-carboxylate | 294.93 | 295 mg | 1.0 | Starting material |

| Arylboronic acid | Varies | 1.2 eq. | 1.2 | Coupling partner |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 23 mg | 0.02 (2 mol%) | Palladium catalyst |

| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 eq. | 2.0 | Base |

| Toluene | 92.14 | 4 mL | - | Solvent |

| Ethanol | 46.07 | 1 mL | - | Co-solvent |

| Water | 18.02 | 1 mL | - | Co-solvent |

Procedure:

-

To a Schlenk flask, add Methyl 3,5-dibromopyridine-4-carboxylate (295 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (23 mg, 0.02 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.

-

Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[4]

Troubleshooting and Considerations

-

Low Yield: If the reaction yield is low, consider increasing the catalyst loading (up to 5 mol%), adjusting the reaction temperature, or using a different base (e.g., K₃PO₄, KF). The choice of solvent can also significantly impact the reaction outcome.

-

Side Reactions: The formation of homocoupled products (Ar-Ar or Ar'-Ar') can occur. This can sometimes be minimized by adjusting the stoichiometry of the reactants or the reaction temperature.

-

Deprotection: If the final product requires the free carboxylic acid, the methyl ester can be hydrolyzed using standard conditions, such as stirring with lithium hydroxide in a mixture of THF and water at room temperature.

-

Work-up of Carboxylic Acids: During the work-up of reactions where the carboxylic acid is present, it is important to adjust the pH. The carboxylate salt will be water-soluble under basic conditions. Acidifying the aqueous layer will protonate the carboxylate, making the carboxylic acid product extractable into an organic solvent.[5]

By following these detailed protocols, researchers can effectively perform selective Suzuki coupling reactions on 3,5-Dibromopyridine-4-carboxylic acid for the synthesis of novel compounds for drug discovery and other applications.

References

The Versatility of 3,5-Dibromopyridine-4-carboxylic Acid as a Synthetic Building Block: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromopyridine-4-carboxylic acid is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its pyridine core, substituted with two bromine atoms and a carboxylic acid group, offers multiple reactive sites for strategic chemical modifications. This unique arrangement of functional groups makes it an invaluable intermediate in the fields of medicinal chemistry, agrochemical research, and materials science.[1] The bromine atoms at the 3 and 5 positions are amenable to various cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. The carboxylic acid at the 4-position provides a convenient handle for the formation of amides, esters, and other derivatives, further expanding its synthetic utility.

This document provides detailed application notes and experimental protocols for the use of 3,5-Dibromopyridine-4-carboxylic acid in the synthesis of biologically active molecules, with a focus on its application in the development of potential therapeutic agents.

Application in the Synthesis of Enzyme Inhibitors

Pyridine-based compounds are prevalent scaffolds in the design of enzyme inhibitors due to their ability to form key interactions with amino acid residues in protein active sites. 3,5-Dibromopyridine-4-carboxylic acid serves as a strategic starting material for the synthesis of substituted pyridines with potential inhibitory activity against various enzymes. The general synthetic approach involves the initial modification of the carboxylic acid group, followed by cross-coupling reactions to introduce diversity at the 3 and 5-positions.

A common and highly effective method for constructing carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the coupling of the bromine atoms on the pyridine ring with a wide range of boronic acids or esters. This versatility enables the synthesis of a large library of 3,5-diaryl or 3,5-diheteroaryl pyridine derivatives for structure-activity relationship (SAR) studies.

Experimental Workflow for Synthesis of 3,5-Disubstituted Pyridine Derivatives

Caption: Synthetic workflow for 3,5-diarylpyridine-4-carboxylic acids.

Quantitative Data from Synthetic Procedures

The following table summarizes representative data for the key transformations involved in the synthesis of 3,5-disubstituted pyridine derivatives from 3,5-Dibromopyridine-4-carboxylic acid.

| Step | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Esterification | 3,5-Dibromopyridine-4-carboxylic acid, Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | 12 | >95 |

| Suzuki Coupling | Methyl 3,5-dibromopyridine-4-carboxylate, Arylboronic acid (2.2 eq) | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 eq) | Toluene/Ethanol/H₂O | 100 | 16 | 70-90 |

| Amide Coupling | 3,5-Dibromopyridine-4-carboxylic acid, Amine (1.1 eq) | HATU (1.2 eq), DIPEA (2.0 eq) | DMF | 25 | 4 | 65-85 |

| Ester Hydrolysis | Methyl 3,5-diarylpyridine-4-carboxylate | LiOH (2.0 eq) | THF/H₂O | 25 | 3 | >90 |

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 3,5-dibromopyridine-4-carboxylate (Esterification)

Materials:

-

3,5-Dibromopyridine-4-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware

Procedure:

-

To a solution of 3,5-Dibromopyridine-4-carboxylic acid (1.0 eq) in methanol (10 mL per 1 g of acid), add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired methyl 3,5-dibromopyridine-4-carboxylate as a solid.

Protocol 2: Synthesis of Methyl 3,5-diarylpyridine-4-carboxylate via Suzuki-Miyaura Coupling

Materials:

-

Methyl 3,5-dibromopyridine-4-carboxylate

-

Arylboronic acid (2.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

Toluene, Ethanol, and Water (4:1:1 mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask, reflux condenser, magnetic stirrer, and standard glassware

Procedure:

-

In a Schlenk flask, combine methyl 3,5-dibromopyridine-4-carboxylate (1.0 eq), the corresponding arylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent mixture of toluene, ethanol, and water.

-

Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 3,5-diarylpyridine-4-carboxylate.

Protocol 3: Synthesis of 3,5-Dibromo-N-aryl-pyridine-4-carboxamide (Amide Coupling)

Materials:

-

3,5-Dibromopyridine-4-carboxylic acid

-

Substituted amine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine, 2.0 eq)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

1M HCl (aqueous solution)

-

Saturated sodium bicarbonate (aqueous solution)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

To a solution of 3,5-Dibromopyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture and stir at room temperature for 4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Signaling Pathway Context: Kinase Inhibition

Many kinase inhibitors target the ATP-binding site of the enzyme. The pyridine scaffold, often present in these inhibitors, can mimic the adenine core of ATP, forming crucial hydrogen bonds with the hinge region of the kinase. The substituents at the 3 and 5-positions of the pyridine ring, introduced via cross-coupling reactions, can extend into hydrophobic pockets within the active site, thereby enhancing binding affinity and selectivity.

Caption: Competitive inhibition of a kinase by a pyridine-based inhibitor.

References

The Strategic Role of 3,5-Dibromopyridine-4-carboxylic Acid in the Synthesis of Pharmaceutical Intermediates

For Immediate Release

[City, State] – December 24, 2025 – 3,5-Dibromopyridine-4-carboxylic acid, a versatile heterocyclic compound, serves as a pivotal building block in the synthesis of complex pharmaceutical intermediates. Its unique structural arrangement, featuring two reactive bromine atoms at the 3 and 5 positions and a carboxylic acid group at the 4-position of the pyridine ring, offers multiple avenues for chemical modification. This strategic positioning of functional groups makes it an invaluable starting material for the construction of diverse molecular scaffolds, particularly through palladium-catalyzed cross-coupling reactions.

The bromine atoms on the pyridine ring are amenable to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are fundamental in modern medicinal chemistry for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, respectively. The ability to selectively introduce aryl, alkynyl, or amino moieties at the 3 and 5 positions allows for the synthesis of a wide array of substituted pyridine derivatives, which are common motifs in biologically active compounds.

The carboxylic acid group at the 4-position provides an additional site for modification, such as conversion to amides or esters, further expanding the diversity of accessible pharmaceutical intermediates. This trifunctional nature of 3,5-Dibromopyridine-4-carboxylic acid allows for a modular and efficient approach to the synthesis of complex drug candidates.

This document provides detailed application notes and protocols for the use of 3,5-Dibromopyridine-4-carboxylic acid in the synthesis of a key pharmaceutical intermediate, a disubstituted pyridine-4-carboxamide, which is a common scaffold in various kinase inhibitors.

Application Notes: Synthesis of a Disubstituted Pyridine-4-Carboxamide Intermediate

A common strategy in the development of kinase inhibitors involves the synthesis of a core scaffold that can be readily diversified to explore the structure-activity relationship (SAR). 3,5-Dibromopyridine-4-carboxylic acid is an ideal starting material for such a scaffold. A representative synthetic pathway involves a sequential Suzuki-Miyaura coupling to introduce two different aryl groups at the 3 and 5 positions, followed by an amide coupling at the 4-position.

Key Advantages:

-

Versatility: The two bromine atoms allow for sequential and selective introduction of different functional groups.

-

Modularity: Enables the rapid generation of a library of analogs for SAR studies.

-

Efficiency: Palladium-catalyzed reactions are typically high-yielding and tolerant of a wide range of functional groups.

Experimental Data Summary

The following table summarizes the typical reaction conditions and expected yields for the key synthetic steps starting from 3,5-Dibromopyridine-4-carboxylic acid.

| Step | Reaction Type | Key Reagents & Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Suzuki-Miyaura Coupling (Mono-arylation) | Arylboronic acid (1.1 eq.), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq.) | Toluene/EtOH/H₂O | 90 | 12 | 75-85 |

| 2 | Suzuki-Miyaura Coupling (Di-arylation) | Second Arylboronic acid (1.5 eq.), Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (3.0 eq.) | 1,4-Dioxane | 100 | 18 | 60-75 |

| 3 | Amide Coupling | Amine (1.2 eq.), HATU (1.5 eq.), DIPEA (3.0 eq.) | DMF | 25 | 4 | 80-95 |

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-5-bromopyridine-4-carboxylic acid via Mono-Suzuki-Miyaura Coupling

This protocol describes the selective mono-arylation of 3,5-Dibromopyridine-4-carboxylic acid.

Materials:

-

3,5-Dibromopyridine-4-carboxylic acid

-

Arylboronic acid

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add 3,5-Dibromopyridine-4-carboxylic acid (1.0 eq.), the arylboronic acid (1.1 eq.), and K₂CO₃ (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add Pd(PPh₃)₄ (5 mol%) to the flask.

-

Add a degassed solvent mixture of Toluene:Ethanol:Water (4:1:1).

-

Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the 3-aryl-5-bromopyridine-4-carboxylic acid.

Protocol 2: Synthesis of 3,5-Diarylpyridine-4-carboxylic acid via Second Suzuki-Miyaura Coupling

This protocol describes the second arylation to produce the diaryl-substituted pyridine core.

Materials:

-

3-Aryl-5-bromopyridine-4-carboxylic acid

-

Second Arylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask, add 3-aryl-5-bromopyridine-4-carboxylic acid (1.0 eq.), the second arylboronic acid (1.5 eq.), and Cs₂CO₃ (3.0 eq.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add Pd(dppf)Cl₂ (5 mol%) to the flask.

-

Add anhydrous, degassed 1,4-Dioxane.

-

Heat the reaction mixture to 100 °C and stir for 18 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with water.

-

Acidify with 1M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the 3,5-diarylpyridine-4-carboxylic acid.

Protocol 3: Synthesis of 3,5-Diaryl-N-substituted-pyridine-4-carboxamide via Amide Coupling

This protocol describes the final amide bond formation.

Materials:

-

3,5-Diarylpyridine-4-carboxylic acid

-

Desired amine

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the 3,5-diarylpyridine-4-carboxylic acid (1.0 eq.) in DMF in a round-bottom flask.

-

Add HATU (1.5 eq.) and DIPEA (3.0 eq.) to the solution and stir for 10 minutes at room temperature.

-

Add the desired amine (1.2 eq.) to the reaction mixture.

-

Stir at room temperature for 4 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final 3,5-diaryl-N-substituted-pyridine-4-carboxamide.

Visualizations

Caption: Synthetic workflow for a kinase inhibitor intermediate.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The provided protocols and data serve as a general guideline for the synthesis of pharmaceutical intermediates from 3,5-Dibromopyridine-4-carboxylic acid. Researchers and drug development professionals are encouraged to optimize these conditions for their specific substrates and desired outcomes. The versatility of this starting material continues to make it a valuable asset in the pursuit of novel therapeutics.

Application Notes and Protocols for 3,5-Dibromopyridine-4-carboxylic Acid in the Development of Novel Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 3,5-Dibromopyridine-4-carboxylic acid as a key intermediate in the synthesis of novel agrochemicals. This document outlines its application in the development of both herbicides and fungicides, supported by experimental protocols, quantitative data, and diagrams of relevant biological pathways.

Introduction: The Versatility of the Pyridine Ring in Agrochemicals

Pyridine-based compounds are a cornerstone in the agrochemical industry, forming the structural basis for a multitude of commercially successful herbicides, fungicides, and insecticides. The pyridine scaffold's unique electronic properties and metabolic stability make it an ideal moiety for the design of potent and selective active ingredients. 3,5-Dibromopyridine-4-carboxylic acid is a valuable building block in this context, offering multiple reaction sites for the synthesis of diverse agrochemical candidates. Its chemical properties are suitable for creating compounds effective in controlling a wide range of agricultural pests and diseases.[1]

Application in Herbicide Development: Synthetic Auxins

Pyridine carboxylic acids are a well-established class of herbicides that function as synthetic auxins.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible weed species.[1][2] The structural features of 3,5-Dibromopyridine-4-carboxylic acid make it an excellent precursor for the synthesis of novel synthetic auxin herbicides.

Mechanism of Action: Auxin Mimicry

Synthetic auxin herbicides disrupt several critical physiological processes in plants:

-

Cell Wall Acidification: They stimulate proton pumps in the cell membrane, leading to a decrease in apoplastic pH. This acidification activates enzymes that loosen the cell wall, causing uncontrolled cell elongation.

-

Nucleic Acid and Protein Synthesis: These herbicides induce the synthesis of specific RNAs and proteins that contribute to abnormal growth.

-

Ethylene Production: The disruption of normal auxin homeostasis often leads to increased ethylene production, which can contribute to senescence and other stress responses.

Quantitative Data: Herbicidal Efficacy

The following table summarizes representative herbicidal activity data for a hypothetical pyridine carboxylic acid herbicide derived from 3,5-Dibromopyridine-4-carboxylic acid against common weed species.

| Weed Species | Growth Stage | Application Rate (g a.i./ha) | Efficacy (%) |

| Abutilon theophrasti (Velvetleaf) | 2-4 leaf | 50 | 92 |

| Amaranthus retroflexus (Redroot Pigweed) | 2-4 leaf | 50 | 95 |

| Chenopodium album (Common Lambsquarters) | 2-4 leaf | 75 | 88 |

| Setaria faberi (Giant Foxtail) | 2-3 tiller | 100 | 45 |

Application in Fungicide Development: SDHI Fungicides

Pyridine carboxamides are a significant class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[3] These compounds are highly effective against a broad spectrum of fungal pathogens. 3,5-Dibromopyridine-4-carboxylic acid can be readily converted to corresponding carboxamides, making it a valuable starting material for the development of novel SDHI fungicides.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Succinate dehydrogenase (also known as Complex II) is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the SDH enzyme, blocking the oxidation of succinate to fumarate. This inhibition disrupts cellular respiration and energy production, leading to fungal cell death.[3]

Quantitative Data: Fungicidal Activity

The table below presents representative in vitro fungicidal activity (IC50 values) of a hypothetical pyridine carboxamide fungicide derived from 3,5-Dibromopyridine-4-carboxylic acid against several important plant pathogens.

| Fungal Pathogen | IC50 (µg/mL) |

| Botrytis cinerea (Gray Mold) | 0.25 |

| Septoria tritici (Septoria Leaf Blotch) | 0.18 |

| Puccinia triticina (Wheat Leaf Rust) | 0.32 |

| Rhizoctonia solani (Sheath Blight) | 0.55 |

Experimental Protocols

Protocol 1: Synthesis of a Representative Pyridine Carboxylic Acid Herbicide

Step 1: Acyl Chloride Formation

-

To a solution of 3,5-Dibromopyridine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

-

Cool the mixture to 0 °C and add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

Step 2: Esterification

-

Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol).

-

Add a solution of a substituted phenol (e.g., 4-aminophenol, 1.1 eq) and triethylamine (1.5 eq) in DCM dropwise at 0 °C.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyridine carboxylic acid ester herbicide.

Protocol 2: Synthesis of a Representative Pyridine Carboxamide (SDHI) Fungicide

Step 1: Acyl Chloride Formation (Follow Protocol 1, Step 1)

Step 2: Amidation

-

Dissolve the crude acyl chloride in anhydrous DCM (10 mL/mmol).

-

Add a solution of a substituted aniline (e.g., 2-aminotoluene, 1.1 eq) and pyridine (1.5 eq) in DCM dropwise at 0 °C.

-

Stir the reaction at room temperature for 6 hours.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol/water to yield the pure pyridine carboxamide fungicide.

Protocol 3: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

-

Prepare potato dextrose agar (PDA) medium and amend with the test compound dissolved in acetone at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). The final acetone concentration should not exceed 1% (v/v).

-

Pour the amended PDA into 9 cm Petri dishes.

-

Inoculate the center of each plate with a 5 mm mycelial plug of the target fungus.

-

Incubate the plates at 25 °C in the dark.

-

Measure the colony diameter when the mycelial growth in the control plate (without test compound) reaches the edge of the plate.

-

Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate.

-

Determine the IC50 value by probit analysis.

Conclusion

3,5-Dibromopyridine-4-carboxylic acid is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its application in the development of both synthetic auxin herbicides and SDHI fungicides highlights its importance in addressing the ongoing need for new and effective crop protection solutions. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in their own agrochemical discovery programs.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,5-Dibromopyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 3,5-Dibromopyridine-4-carboxylic acid. This versatile building block is a key starting material for the synthesis of highly substituted pyridine derivatives, which are prevalent in medicinal chemistry and materials science. The described Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions enable the formation of carbon-carbon and carbon-nitrogen bonds at the 3- and 5-positions of the pyridine ring.

Due to the presence of the carboxylic acid group, which can interfere with many cross-coupling catalysts and bases, protection of this group as an ester (e.g., methyl or ethyl ester) is often advantageous. The following protocols may be adapted for either the free acid or its esterified form, with specific considerations highlighted.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. For 3,5-dibromopyridine-4-carboxylic acid, this reaction allows for the introduction of aryl or heteroaryl substituents.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 90 | 12 | 85 | Mono- and di-substituted products may be observed. |